molecular formula B4H20Na12O22 B8499878 Sodium tetraborate decahydrate; Solubor; Solubor DF; Three Elephant; Tincal

Sodium tetraborate decahydrate; Solubor; Solubor DF; Three Elephant; Tincal

Cat. No. B8499878
M. Wt: 691.3 g/mol
InChI Key: OMVLJXANVFHCPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04954278

Procedure details

Approximately 710 pounds of this dry particulate mixture of sodium sulfate, sodium tetraborate pentahydrate and sodium bisulfate was slowly poured into the gently stirred water to produce a eutectic composition of 3.8% by weight of sodium sulfate, 0.1% by weight of sodium tetraborate decahydrate (the pentahydrate changed to decahydrate upon dissolution in the water) and 0.5% by weight of sodium bisulfate. This addition yields 1620 gallons or 14,038 pounds of eutectic solution with a liquid density of 1.04. Sodium tetraborate pentahydrate is preferred in the initial powdered form over decahydrate because, as noted previously, pentahydrate is less expensive, lighter in weight and does not cake up in shipment. Once the pentahydrate is in the water the ions gradually become the same as if it had been added in the form of decahydrate or borax. The sodium bisulfate acts as a buffering agent to lower the pH of the water to approximately 4.5.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium tetraborate pentahydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Na+:6].[Na+].[OH2:8].O.O.O.O.[B:13]([O-:16])([O-:15])[O-:14].[B:17]([O-:20])([O-:19])[O-:18].[B:21]([O-:24])([O-:23])[O-:22].[B:25]([O-:28])([O-:27])[O-:26].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].S(=O)(=O)(O)[O-:42].[Na+]>O>[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Na+:6].[Na+:6].[OH2:14].[OH2:18].[OH2:22].[OH2:26].[OH2:42].[OH2:8].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[B:13]([O-:16])([O-:15])[O-:14].[B:17]([O-:20])([O-:19])[O-:18].[B:21]([O-:24])([O-:23])[O-:22].[B:25]([O-:28])([O-:27])[O-:26].[Na+:6].[Na+:6].[Na+:6].[Na+:6].[Na+:6].[Na+:6].[Na+:6].[Na+:6].[Na+:6].[Na+:6].[Na+:6].[Na+:6] |f:0.1.2,3.4.5.6.7.8.9.10.11.12.13.14.15.16.17.18.19.20.21.22.23,24.25,27.28.29,30.31.32.33.34.35.36.37.38.39.40.41.42.43.44.45.46.47.48.49.50.51.52.53.54.55|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Name
sodium tetraborate pentahydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.O.O.O.B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S([O-])(O)(=O)=O.[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Name
Type
product
Smiles
O.O.O.O.O.O.O.O.O.O.B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.